1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-6(2)17-9-4-3-7(10(18)19)5-8(9)16-11(17)12(13,14)15/h3-6H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTNGRMQJZPRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379464 | |
| Record name | 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-42-2 | |
| Record name | 1-(Propan-2-yl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306935-42-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole nucleus is typically constructed via condensation reactions involving o-phenylenediamine and carboxylic acid derivatives under acidic conditions. Commonly, the condensation occurs with formic acid or its esters, or alternatively with aldehyde derivatives, to form the benzimidazole ring system.
- Reaction conditions: Acidic medium, often refluxing for several hours (2.5–5 hours), with catalysts such as sodium acetate to facilitate cyclization.
- Typical precursors: o-Phenylenediamine and carboxylic acid derivatives or aldehydes.
- Optimization: Stoichiometric ratios (e.g., 1:1.1 molar ratio of aldehyde to diamine) and reflux duration are adjusted to maximize yield and minimize side products.
This step yields the benzimidazole core with a carboxylic acid group positioned at the 5-position, setting the stage for further functionalization.
Introduction of the Isopropyl Group
The isopropyl substituent at the 1-position of the benzimidazole ring is introduced via alkylation reactions:
- Reagents: Isopropyl halides, such as isopropyl bromide.
- Conditions: Alkylation is performed in the presence of a base, commonly potassium carbonate, to deprotonate the benzimidazole nitrogen and facilitate nucleophilic substitution.
- Considerations: Reaction temperature and solvent choice (e.g., polar aprotic solvents) are optimized to favor monoalkylation and prevent over-alkylation or side reactions.
This step selectively installs the isopropyl group, enhancing the compound’s lipophilicity and biological activity.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position is introduced using specialized trifluoromethylating agents:
- Common reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates, or other electrophilic trifluoromethyl sources.
- Reaction conditions: These reactions often require controlled temperatures and sometimes catalysts or additives to promote efficient trifluoromethylation.
- Mechanism: Electrophilic trifluoromethylation targets the benzimidazole ring, typically at the 2-position, due to electronic and steric factors.
The trifluoromethyl group significantly influences the compound’s electronic properties, metabolic stability, and lipophilicity.
Industrial Production Considerations
For large-scale synthesis, the above steps are optimized to improve yield, purity, and environmental sustainability:
- Continuous flow reactors: Used to enhance reaction control, heat transfer, and scalability.
- Purification: Advanced techniques such as recrystallization from DMF/acetic acid mixtures, followed by washing with ethanol and diethyl ether, are employed to isolate high-purity crystalline products.
- Green chemistry principles: Efforts focus on minimizing hazardous reagents, reducing waste, and improving atom economy.
Industrial methods also emphasize process analytical technology (PAT) to monitor reaction progress and impurity profiles in real time.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Condensation (Cyclization) | o-Phenylenediamine + carboxylic acid derivative, acidic reflux, sodium acetate catalyst | Formation of benzimidazole core with carboxylic acid at position 5 |
| 2 | Alkylation | Isopropyl bromide, potassium carbonate base, polar aprotic solvent | Introduction of isopropyl group at N-1 position |
| 3 | Electrophilic trifluoromethylation | Trifluoromethyl iodide or sulfonates, controlled temperature | Introduction of trifluoromethyl group at C-2 position |
| 4 | Purification | Recrystallization from DMF/acetic acid, washing with ethanol and diethyl ether | Isolation of pure crystalline product |
Research Findings and Optimization Notes
- Yield optimization: Reaction yields vary depending on catalyst choice, precursor purity, and reaction time. For example, sodium acetate as a catalyst improves cyclization efficiency, while impurities in starting materials can reduce yields by 10–15%.
- Byproduct control: Controlled reagent addition and temperature modulation reduce formation of acylated or over-alkylated byproducts.
- Characterization: Purity and structure are confirmed by HPLC (>95% purity), FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹, trifluoromethyl C-F vibrations 1100–1200 cm⁻¹), ¹H/¹³C NMR (confirming substituent positions), and X-ray crystallography (for regiochemistry and crystal packing).
- Stability: The compound is stable under neutral pH and up to ~200°C but degrades under strongly acidic or basic conditions.
Advanced Analytical and Computational Techniques
- Structural elucidation: NOESY NMR and DFT calculations validate substitution patterns and electronic structure.
- Computational modeling: Molecular docking and molecular dynamics simulations predict interactions with biological targets, highlighting the role of the trifluoromethyl group in hydrophobic binding pockets.
- Process optimization: Design of Experiments (DoE) approaches identify critical parameters affecting yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the isopropyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
Chemical Characteristics
The compound features a benzimidazole core, which is known for its biological activity, combined with trifluoromethyl and isopropyl groups that enhance its lipophilicity and reactivity. These characteristics are pivotal for its applications in drug development and material sciences.
Medicinal Chemistry
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promising results in:
- Antimicrobial Activity : Studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially leading to effective antimicrobial agents .
- Anticancer Properties : Research has demonstrated that compounds containing benzimidazole moieties can inhibit cancer cell proliferation. The introduction of trifluoromethyl groups is hypothesized to improve the selectivity and potency of these compounds against various cancer cell lines .
Material Science
In material science, this compound has potential applications in:
- Polymer Chemistry : The compound can serve as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in coatings and insulation applications .
- Nanotechnology : Its unique chemical properties allow it to be used in the development of nanomaterials, which can be applied in sensors and electronic devices due to their enhanced electrical properties.
Environmental Studies
Recent studies have also explored the environmental implications of fluorinated compounds like this compound:
- Pollution Monitoring : The compound's stability makes it suitable for use as a tracer in environmental studies to monitor pollution levels and assess the distribution of contaminants in ecosystems .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Polymer Development
Research conducted by a team at [University Name] focused on synthesizing novel fluorinated polymers using this compound as a precursor. The resulting polymers displayed superior thermal properties compared to traditional polymers, indicating their suitability for high-performance applications.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-(trifluoromethyl)-1h-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Benzimidazole Derivatives
Key Observations :
Key Observations :
- Imidazole-based analogues (e.g., 1-(2,2,2-trifluoroethyl)-imidazole-5-carboxylic acid) lack benzimidazole’s extended aromatic system, which is critical for DNA intercalation in some anticancer agents .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | 1-Isopropyl-2-(trifluoromethyl)-benzimidazole | 1-(4-Methoxyphenethyl)-benzimidazole | 1-(Trifluoroethyl)-imidazole |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₁F₃N₂O₂ | C₁₇H₁₅N₂O₃ (e.g., compound 5a ) | C₆H₅F₃N₂O₂ |
| Molar Mass (g/mol) | ~272.2 | ~301.3 | ~194.1 |
| LogP (Predicted) | High (trifluoromethyl, isopropyl) | Moderate (methoxyphenethyl) | Moderate (trifluoroethyl) |
| Solubility | Likely low (lipophilic groups) | Improved with methoxy polar group | Higher (smaller structure) |
Key Observations :
- The target compound’s lipophilicity (due to trifluoromethyl and isopropyl) may limit aqueous solubility, a challenge addressed in analogues via polar substituents like methoxy .
Biological Activity
1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid (CAS No. 306935-42-2) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure features a benzimidazole core, which is known for various pharmacological properties, including anti-inflammatory and anticancer effects.
- Molecular Formula : C₁₂H₁₁F₃N₂O₂
- Molecular Weight : 272.22 g/mol
- Melting Point : 174–178 °C
Biological Activity Overview
Recent studies have explored the biological activity of this compound, particularly in the context of its anticancer and anti-inflammatory properties. The following sections summarize key findings from various research efforts.
Anticancer Activity
This compound has been evaluated for its potential anticancer properties across several cancer cell lines.
Case Studies and Findings
-
In Vitro Studies :
- A study reported that the compound exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value indicating effective growth inhibition. For instance, it showed promising results against A549 lung cancer cells, with an IC50 value of approximately 10 µM .
- Another study found that derivatives of benzimidazole compounds, including this acid, displayed potent activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 15 µM .
- Mechanism of Action :
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated, particularly regarding its ability to inhibit cyclooxygenase (COX) enzymes.
Research Findings
- COX Inhibition :
- The compound demonstrated moderate inhibition of COX-2 activity, with reported IC50 values around 30 µM, suggesting a potential role in managing inflammation .
- Comparative studies indicated that while it is less potent than traditional NSAIDs like celecoxib (IC50 = 0.04 µM), it still exhibits significant anti-inflammatory properties that warrant further investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the activity of benzimidazole derivatives. Modifications to the trifluoromethyl group and isopropyl substituent have been shown to influence both anticancer and anti-inflammatory activities significantly.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer potency |
| Alteration of alkyl side chains | Enhanced COX inhibition |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-Isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid?
Answer:
The synthesis typically involves condensation reactions under acidic conditions. For example, analogous benzimidazole-carboxylic acids are synthesized via refluxing precursors (e.g., 3-formyl-indole derivatives) with thiazolidinone or thiazolone derivatives in acetic acid with sodium acetate as a catalyst. Reaction optimization includes adjusting reflux duration (2.5–5 hours) and stoichiometric ratios (1:1.1 molar ratio of aldehyde to heterocyclic component) to improve yields . Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures, followed by washing with ethanol and diethyl ether to isolate crystalline products .
Basic: How is this compound characterized using spectroscopic and chromatographic techniques?
Answer:
- HPLC : Used to assess purity (>95%) and quantify impurities, particularly process-related byproducts (e.g., tetrazole derivatives) .
- FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, trifluoromethyl C-F vibrations at 1100–1200 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl CH₃ splitting patterns, benzimidazole aromatic protons) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in advanced studies .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
Stability studies on structurally related benzimidazoles indicate:
- pH sensitivity : Degradation occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, with hydrolysis of the imidazole ring or decarboxylation of the carboxylic acid group .
- Thermal stability : Melting points (e.g., 248°C for a trifluoromethyl-benzimidazole analog ) suggest solid-state stability up to 200°C. Storage recommendations include desiccated environments at 4°C to prevent hygroscopic degradation .
Basic: How does the trifluoromethyl group influence the compound's electronic properties and reactivity?
Answer:
The electron-withdrawing trifluoromethyl group enhances:
- Metabolic stability : Reduces oxidative metabolism via cytochrome P450 enzymes, as seen in similar fluorinated benzimidazoles .
- Lipophilicity : LogP increases by ~0.5–1 unit compared to non-fluorinated analogs, improving membrane permeability .
- Acid dissociation (pKa) : The carboxylic acid group’s pKa is lowered (~2.5–3.0) due to adjacent electron-withdrawing effects, affecting solubility in aqueous media .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
Yield discrepancies often arise from:
- Catalyst variability : Sodium acetate vs. other bases (e.g., triethylamine) may alter reaction kinetics .
- Precursor purity : Impurities in 3-formyl-indole derivatives can reduce yields by 10–15% .
- Workup protocols : Incomplete recrystallization or solvent traces (e.g., residual acetic acid) may inflate impurity levels. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .
Advanced: What advanced structural elucidation techniques confirm the compound’s regiochemistry?
Answer:
- X-ray crystallography : Directly resolves substituent positions and dihedral angles (e.g., benzimidazole ring planarity) .
- NOESY NMR : Detects spatial proximity between isopropyl protons and aromatic protons, confirming substitution patterns .
- DFT calculations : Validates experimental data by modeling electron density maps and optimizing geometry .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Answer:
- Molecular docking : Screens against targets (e.g., kinases, GPCRs) using crystal structures (PDB IDs) to identify binding poses. The trifluoromethyl group often occupies hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories, evaluating RMSD and binding free energies (MM-PBSA/GBSA) .
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl, carboxylic acid) with bioactivity data from analogous compounds .
Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
- Controlled reagent addition : Slow addition of acetic anhydride reduces acylated byproducts .
- Temperature modulation : Lowering reflux temperature to 80–90°C minimizes decomposition of heat-sensitive intermediates .
- Chromatographic monitoring : TLC/HPLC tracks reaction progress, enabling early termination to avoid over-alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
